molecular formula C23H42ClNO2 B13764808 1-Piperidineethanol, alpha-(1-adamantylmethoxymethyl)-2,2,5,5-tetramethyl-, hydrochloride CAS No. 73790-74-6

1-Piperidineethanol, alpha-(1-adamantylmethoxymethyl)-2,2,5,5-tetramethyl-, hydrochloride

Cat. No.: B13764808
CAS No.: 73790-74-6
M. Wt: 400.0 g/mol
InChI Key: KQAHUBAVRJFUHD-UHFFFAOYSA-N
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Description

1-Piperidineethanol, alpha-(1-adamantylmethoxymethyl)-2,2,5,5-tetramethyl-, hydrochloride is a complex organic compound with a unique structure that includes a piperidine ring, an adamantyl group, and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidineethanol, alpha-(1-adamantylmethoxymethyl)-2,2,5,5-tetramethyl-, hydrochloride typically involves multiple steps. One common approach is the reaction of 1-adamantylmethanol with piperidine in the presence of a suitable catalyst to form the intermediate product. This intermediate is then reacted with 2,2,5,5-tetramethyl-1-piperidineethanol under controlled conditions to yield the final product. The reaction conditions often include specific temperatures, pressures, and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.

Chemical Reactions Analysis

Types of Reactions

1-Piperidineethanol, alpha-(1-adamantylmethoxymethyl)-2,2,5,5-tetramethyl-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

1-Piperidineethanol, alpha-(1-adamantylmethoxymethyl)-2,2,5,5-tetramethyl-, hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-Piperidineethanol, alpha-(1-adamantylmethoxymethyl)-2,2,5,5-tetramethyl-, hydrochloride involves its interaction with specific molecular targets. The adamantyl group provides a rigid framework that can enhance binding affinity to target proteins or enzymes. The piperidine ring can interact with receptors or ion channels, modulating their activity. The overall effect depends on the specific biological context and the molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-Piperidineethanol, alpha-(1-adamantyl)-2,2,5,5-tetramethyl-, hydrochloride
  • 1-Piperidineethanol, alpha-(1-adamantylmethoxymethyl)-2,2,5,5-trimethyl-, hydrochloride

Uniqueness

1-Piperidineethanol, alpha-(1-adamantylmethoxymethyl)-2,2,5,5-tetramethyl-, hydrochloride is unique due to the presence of both the adamantyl group and the multiple methyl groups, which confer specific chemical and physical properties. These structural features can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

73790-74-6

Molecular Formula

C23H42ClNO2

Molecular Weight

400.0 g/mol

IUPAC Name

1-(1-adamantylmethoxy)-3-(2,2,5,5-tetramethylpiperidin-1-yl)propan-2-ol;hydrochloride

InChI

InChI=1S/C23H41NO2.ClH/c1-21(2)5-6-22(3,4)24(15-21)13-20(25)14-26-16-23-10-17-7-18(11-23)9-19(8-17)12-23;/h17-20,25H,5-16H2,1-4H3;1H

InChI Key

KQAHUBAVRJFUHD-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(N(C1)CC(COCC23CC4CC(C2)CC(C4)C3)O)(C)C)C.Cl

Origin of Product

United States

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